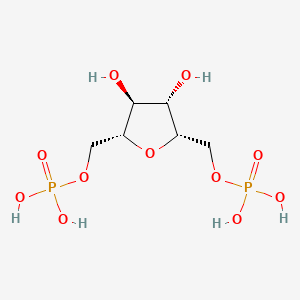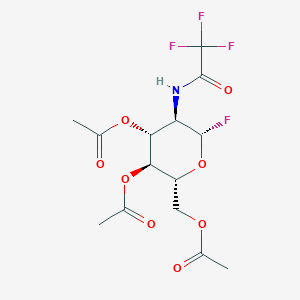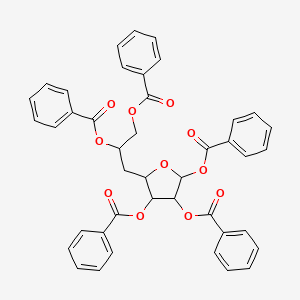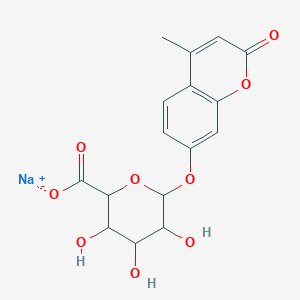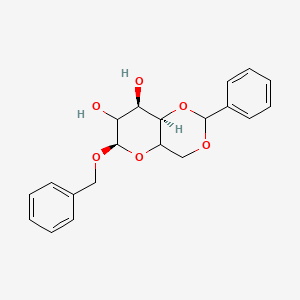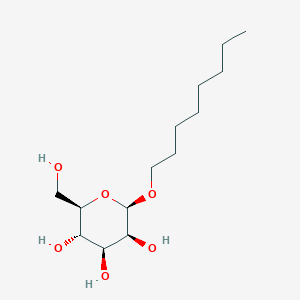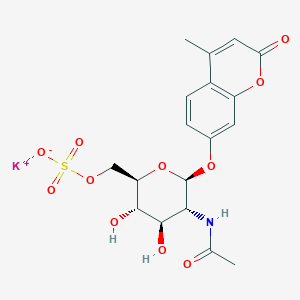
4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt, also known as 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt, is a useful research compound. Its molecular formula is C₁₈H₂₀KNO₁₁S and its molecular weight is 497.51. The purity is usually 95%.
BenchChem offers high-quality 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Application in Hexosaminidase Assays
Scientific Field
This compound is used in the field of Biochemistry , specifically in Enzymology .
Summary of the Application
The compound is a fluorogenic substrate for β-hexosaminidases, enzymes that remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues from a number of glycoconjugates . This application is particularly important for the diagnosis of a family of lysosomal storage disorders, the GM2 gangliosidoses, that result from inherited β-hexosaminidase deficiency .
Methods of Application
The assay uses the conventional fluorogenic substrate 4-methylumbelliferyl-2-acetamido-2-deoxy-β-d-glucopyranoside (MUG). Fluorescent detection of the released 4-methylumbelliferone is carried out at an alkaline pH, where the fluorophor is present in anionic form .
Results or Outcomes
The fluorescence of the released 4-methylumbelliferone can be used to quantify β-hexosaminidase activity. This has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with GM2 gangliosidoses such as Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .
Application in Sanfilippo B Syndrome Testing
Scientific Field
This compound is used in the field of Medical Diagnostics , specifically in Genetic Testing .
Summary of the Application
The compound is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . This application is particularly important for testing for Sanfilippo B Syndrome , a type of mucopolysaccharidosis (MPS III), which is a lysosomal storage disease .
Methods of Application
The assay uses the fluorogenic substrate 4-methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside. The fluorescence of the released 4-methylumbelliferone is measured, which can be used to quantify N-Acetyl-a-D-glucosaminidase activity .
Results or Outcomes
The fluorescence of the released 4-methylumbelliferone can be used to quantify N-Acetyl-a-D-glucosaminidase activity. This has been used to test for Sanfilippo B Syndrome .
Application in Water Quality Testing
Scientific Field
This compound is used in the field of Environmental Science , specifically in Water Quality Testing .
Summary of the Application
The compound 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide has been used to measure the total activity of beta-N-acetylhexosaminidase (NAGase) in water sample filtrates .
Methods of Application
The assay uses the fluorogenic substrate 4-methylumbelliferyl N-acetyl-beta-D-glucosaminide. The fluorescence of the released 4-methylumbelliferone is measured, which can be used to quantify NAGase activity .
Results or Outcomes
The fluorescence of the released 4-methylumbelliferone can be used to quantify NAGase activity. This has been used to measure the total activity of NAGase in water sample filtrates .
Propriétés
IUPAC Name |
potassium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZCFCWZWWIHC-SZSLDHOESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20KNO11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

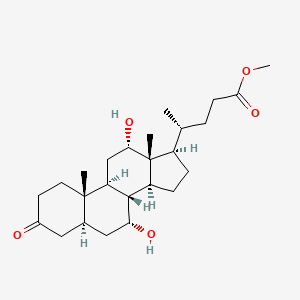
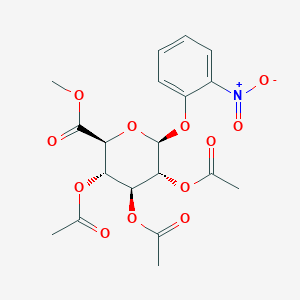
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
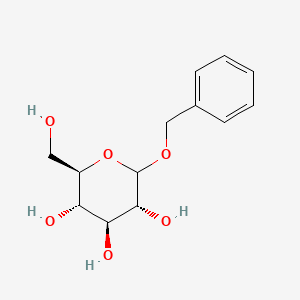
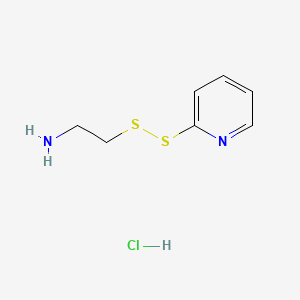

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)
